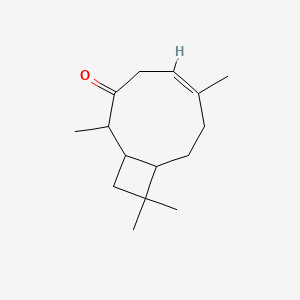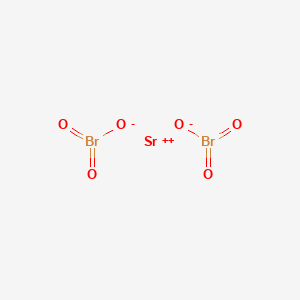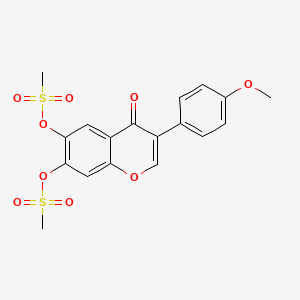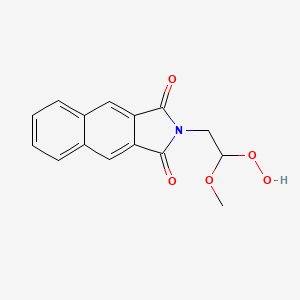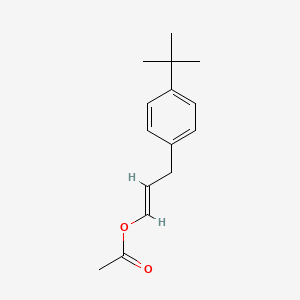
3-(4-(1,1-Dimethylethyl)phenyl)propenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(1,1-Dimethylethyl)phenyl)propenyl acetate: is an organic compound with the molecular formula C15H20O2 . It is also known by its systematic name, acetic acid 3-(p-tert-butylphenyl)-1-propenyl ester . This compound is characterized by the presence of a propenyl acetate group attached to a phenyl ring substituted with a tert-butyl group. It is used in various applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(1,1-Dimethylethyl)phenyl)propenyl acetate typically involves the esterification of 3-(4-(1,1-Dimethylethyl)phenyl)propen-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and minimal by-products .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propenyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the propenyl group can yield the corresponding saturated ester.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly used.
Major Products:
Oxidation: Formation of 3-(4-(1,1-Dimethylethyl)phenyl)propenal or 3-(4-(1,1-Dimethylethyl)phenyl)propanoic acid.
Reduction: Formation of 3-(4-(1,1-Dimethylethyl)phenyl)propyl acetate.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
科学的研究の応用
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various functional group transformations .
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties .
Medicine: The compound and its derivatives are investigated for potential therapeutic applications, such as in the development of new pharmaceuticals .
Industry: In the industrial sector, it is used in the manufacture of fragrances and flavorings due to its pleasant aroma. It also finds applications in the production of polymers and resins .
作用機序
The mechanism of action of 3-(4-(1,1-Dimethylethyl)phenyl)propenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The propenyl acetate group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways . The phenyl ring’s substitution pattern influences the compound’s binding affinity and specificity towards its targets .
類似化合物との比較
4-tert-Butylacetophenone: Similar in structure but lacks the propenyl acetate group.
Avobenzone: Contains a similar tert-butylphenyl group but has different functional groups attached.
Uniqueness: 3-(4-(1,1-Dimethylethyl)phenyl)propenyl acetate is unique due to its combination of a propenyl acetate group and a tert-butyl-substituted phenyl ring. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various applications .
特性
CAS番号 |
77104-99-5 |
|---|---|
分子式 |
C15H20O2 |
分子量 |
232.32 g/mol |
IUPAC名 |
[(E)-3-(4-tert-butylphenyl)prop-1-enyl] acetate |
InChI |
InChI=1S/C15H20O2/c1-12(16)17-11-5-6-13-7-9-14(10-8-13)15(2,3)4/h5,7-11H,6H2,1-4H3/b11-5+ |
InChIキー |
IFIVPISMBCMKBF-VZUCSPMQSA-N |
異性体SMILES |
CC(=O)O/C=C/CC1=CC=C(C=C1)C(C)(C)C |
正規SMILES |
CC(=O)OC=CCC1=CC=C(C=C1)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



